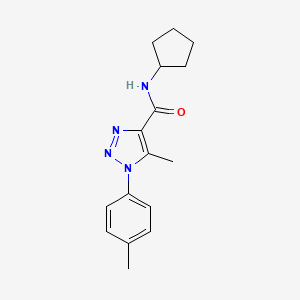

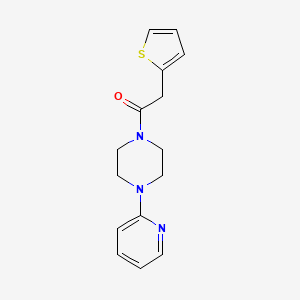

N-cyclopentyl-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-cyclopentyl-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1H-1,2,3-triazole-4-carboxamide family, which is known for its potential biological activities, including anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and their synthesis, crystal structures, and biological activities can offer insights into the characteristics of the compound of interest.

Synthesis Analysis

The synthesis of triazole derivatives typically involves a multi-step process, including reactions such as the Dimroth rearrangement and amidation, as seen in the synthesis of a related compound in paper . The synthesis of similar compounds often starts with the formation of the triazole ring followed by the attachment of various substituents to achieve the desired properties. The synthesis process is crucial as it can affect the yield, purity, and ultimately the biological activity of the compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the orientation of the substituent rings relative to the triazole ring. For instance, in the related compound mentioned in paper , the cyclopropyl ring is almost perpendicular to the benzene ring, which could influence the molecule's interaction with biological targets. The dihedral angles and the planarity of the rings are important factors that can affect the compound's binding affinity and selectivity.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, which are essential for their biological activity. The thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid, as described in paper , can participate in heterocyclization reactions with bifunctional reagents, leading to the formation of new heterocyclic compounds. These reactions are significant as they can be used to synthesize novel compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure analysis, as seen in papers and , reveals how molecules are arranged in the solid state and the types of intermolecular interactions present, such as hydrogen bonding and van der Waals forces. These interactions can affect the compound's solubility and bioavailability.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Research on the synthesis of 2-phenyl-4,5-substituted oxazoles demonstrated the utility of intramolecular copper-catalyzed cyclization as a key step. This method involved the use of highly functionalized novel β-(methylthio)enamides, leading to the introduction of various functionalities such as ester, N-substituted carboxamide, or acyl groups. The synthesis of naturally occurring diaryloxazoles through this methodology highlights the compound's role in the synthesis of complex organic molecules (Kumar, Saraiah, Misra, & Ila, 2012).

Applications in Peptidomimetics and Biological Active Compounds

A study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds explored the preparation of peptidomimetics or biologically active compounds. This work showed how the chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid could be adapted for the creation of compounds with potential biological activity, addressing challenges such as the Dimroth rearrangement (Ferrini et al., 2015).

Fluorescent Properties and Material Science

The one-pot synthesis and fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers revealed the electronic effects on the reaction yield and speed. This study indicated that compounds with certain substituents exhibit fluorescent behavior, which could have implications for material science and sensor development (Kamalraj, Senthil, & Kannan, 2008).

Antimicrobial Applications

Research into 1H-1,2,3-triazole-4-carboxamides highlighted their promise as antimicrobial agents. This study synthesized novel triazole compounds and tested them against primary pathogens, demonstrating moderate to potent antibacterial effects against certain strains. Such findings underscore the potential of triazole derivatives in developing new antimicrobial treatments (Pokhodylo et al., 2021).

Propiedades

IUPAC Name |

N-cyclopentyl-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-11-7-9-14(10-8-11)20-12(2)15(18-19-20)16(21)17-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSKSDXMZODVEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)